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CAS No.: 99126-15-5

Cat. No.: B1202203

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Pameton is a combination drug formulation typically containing Paracetamol (acetaminophen)

and Methocarbamol. Paracetamol is a widely used analgesic and antipyretic agent, while

Methocarbamol is a central muscle relaxant. The simultaneous determination of these two

components in pharmaceutical formulations is crucial for quality control and to ensure

therapeutic efficacy. This document provides detailed application notes and protocols for the

spectrophotometric determination of Paracetamol and Methocarbamol in a combined dosage

form.

Spectrophotometry offers a simple, cost-effective, and rapid analytical approach for the

quantification of active pharmaceutical ingredients (APIs). The methods detailed below are

based on the principle that each component has a unique absorption spectrum in the ultraviolet

(UV) region. By utilizing various spectrophotometric techniques, including derivative
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spectroscopy, the overlapping spectra of Paracetamol and Methocarbamol can be resolved for

their simultaneous determination.

Quantitative Data Summary
The following tables summarize the key quantitative parameters for the spectrophotometric

analysis of Paracetamol and Methocarbamol based on established methods.

Table 1: Spectrophotometric Method Parameters for Paracetamol (PAR) and Methocarbamol

(MET)

Parameter Paracetamol (PAR)
Methocarbamol
(MET)

Reference

Wavelength for First

Derivative Amplitude

Measurement

243.0 nm 230.3 nm [1][2]

Linearity Range

(Derivative

Spectrophotometry)

2 - 30 µg/mL 2 - 36 µg/mL [1][2]

Detection Limit (LOD)

(Derivative

Spectrophotometry)

0.097 µg/mL 0.079 µg/mL [1][2]

Quantification Limit

(LOQ) (Derivative

Spectrophotometry)

0.573 µg/mL 1.717 µg/mL [1][2]

Linearity Range

(Chemometric

Techniques)

1.6 - 13 µg/mL 5 - 120 µg/mL [3]

Table 2: General UV Spectrophotometric Data for Individual Components
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Component Common Solvents
Typical Absorption
Maximum (λmax)

Paracetamol (PAR)
Methanol, Phosphate Buffer,

Water
~243 nm, 246 nm

Methocarbamol (MET) Methanol, Acetone/0.1N NaOH ~267 nm

Experimental Protocols
Method 1: Ratio Spectra Derivative Spectrophotometry
This method is based on the use of the first derivative of the ratio spectra, which allows for the

simultaneous determination of Paracetamol and Methocarbamol even in the presence of

spectral overlap.[1][2]

3.1.1. Instrumentation and Reagents

UV-Visible Spectrophotometer (double beam) with a 1 cm quartz cuvette.

Methanol (analytical grade).

Paracetamol reference standard.

Methocarbamol reference standard.

Pameton tablets.

3.1.2. Preparation of Standard Solutions

Paracetamol Stock Solution (100 µg/mL): Accurately weigh 10 mg of Paracetamol reference

standard and dissolve it in a 100 mL volumetric flask with methanol.

Methocarbamol Stock Solution (100 µg/mL): Accurately weigh 10 mg of Methocarbamol

reference standard and dissolve it in a 100 mL volumetric flask with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by appropriate

dilution of the stock solutions with methanol to obtain concentrations within the linearity

range (e.g., 2-30 µg/mL for PAR and 2-36 µg/mL for MET).[1][2]
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3.1.3. Preparation of Sample Solution

Weigh and finely powder at least 20 Pameton tablets to get a homogenous sample.

Accurately weigh a portion of the powdered tablets equivalent to the average tablet weight

and transfer it to a 100 mL volumetric flask.

Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete

dissolution of the active ingredients.

Dilute to the mark with methanol and mix well.

Filter the solution through a suitable filter paper.

Make further dilutions with methanol to bring the concentration of both drugs within their

respective linearity ranges.

3.1.4. Spectrophotometric Measurement

Record the absorption spectra of the standard and sample solutions from 200 to 400 nm

against methanol as a blank.

To determine Paracetamol, divide the absorption spectrum of the mixed standard or sample

solution by a standard spectrum of Methocarbamol.

Calculate the first derivative of the resulting ratio spectrum.

Measure the amplitude of the first derivative at 243.0 nm for the determination of

Paracetamol.[1][2]

To determine Methocarbamol, divide the absorption spectrum of the mixed standard or

sample solution by a standard spectrum of Paracetamol.

Calculate the first derivative of this ratio spectrum.

Measure the amplitude of the first derivative at 230.3 nm for the determination of

Methocarbamol.[1][2]
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Construct calibration curves by plotting the derivative amplitudes against the corresponding

concentrations of the standard solutions.

Determine the concentrations of Paracetamol and Methocarbamol in the sample solution

from their respective calibration curves.

Method 2: Chemometric-Assisted Spectrophotometry
This method utilizes chemometric techniques such as Classical Least-Squares (CLS), Principal

Component Regression (PCR), and Partial Least-Squares (PLS) to resolve the overlapping

spectra of Paracetamol and Methocarbamol.[3][4]

3.2.1. Instrumentation and Software

UV-Visible Spectrophotometer (double beam) with a 1 cm quartz cuvette.

Software capable of performing chemometric calculations (e.g., MATLAB with a suitable

toolbox, NCSS).

Methanol (analytical grade).

3.2.2. Preparation of Calibration and Validation Sets

Prepare stock solutions of Paracetamol and Methocarbamol in methanol as described in

section 3.1.2.

Create a calibration set of binary mixtures with varying concentrations of Paracetamol and

Methocarbamol within the specified range (e.g., 1.6 – 13 µg/mL for PAR and 5 – 120 µg/mL

for MET).[3]

Prepare a separate validation set of binary mixtures with known concentrations of both drugs

to evaluate the predictive ability of the chemometric models.

3.2.3. Spectrophotometric Measurement

Record the zero-order absorption spectra of all solutions in the calibration and validation sets

between 240.0 – 290.0 nm at 5 nm intervals for CLS and PCR, and between 250.0 – 280.0

nm at 2 nm intervals for PLS.[4]
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Use methanol as the blank.

3.2.4. Data Analysis

Construct absorbance data matrices for the calibration set at the selected wavelengths.

Use the appropriate chemometric software to build the calibration models (CLS, PCR, or

PLS).

Use the developed models to predict the concentrations of Paracetamol and Methocarbamol

in the validation set and the sample solutions.

Evaluate the performance of the models based on parameters like the standard error of

prediction (SEP) and recovery percentages.
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Caption: Workflow for Ratio Spectra Derivative Spectrophotometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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